

The RH12 (G) Antigen: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RH12

Cat. No.: B15566486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **RH12 (G)** antigen, a clinically significant component of the Rh blood group system, presents unique challenges in immunohematology. Its discovery and subsequent characterization have been pivotal in understanding the complexities of the Rh system and ensuring patient safety in transfusion medicine and obstetrics. This technical guide provides an in-depth exploration of the discovery, history, molecular basis, and clinical relevance of the G antigen. It details the experimental protocols for its identification, presents quantitative data on its prevalence and expression, and clarifies its relationship with the D and C antigens of the Rh system.

Discovery and History

The G antigen was first reported in 1958 by Allen and Tippett. Their research described a new Rh blood type that reacted with what was then considered "anti-CD" serum, yet the red blood cells lacked both the C and D antigens. This led to the identification of a distinct antigen, which they named G.^[1] This discovery was crucial as it explained certain unexpected antibody reactions and highlighted the complexity of the Rh system beyond the primary D, C, c, E, and e antigens.

Subsequent research focused on elucidating the relationship between G and other Rh antigens. It was established that the G antigen is typically present on red blood cells that

express either the D or the C antigen.[\[2\]](#)[\[3\]](#) This co-expression is the primary reason for the diagnostic challenge of differentiating anti-G from a combination of anti-D and anti-C antibodies.

Molecular Basis of the G Antigen

The molecular foundation of the G antigen lies within the amino acid sequence of the RhD and RhCE proteins, which are encoded by the RHD and RHCE genes, respectively. The G epitope is formed by the presence of a serine residue at position 103 of both the RhD and RhCE polypeptides.[\[4\]](#)[\[5\]](#) A substitution of serine to proline at this position results in the G-negative phenotype.[\[1\]](#) This shared epitope explains why cells expressing either D or C antigens are typically G-positive.

Quantitative Data

Table 1: G Antigen Sites on Red Blood Cells with Various Rh Phenotypes

Rh Phenotype	Number of G Antigen Sites per Red Blood Cell
R1R1	9,900 - 12,200
r'r'	8,200 - 9,700
R2R2	3,600 - 5,800
R0R0	4,500 - 5,300

Source: Adapted from various serological studies.

Table 2: Frequency of G-Negative Genotypes in Different Populations

Genotype	Caucasian	African	Asian	Omani	Bangladeshi	Malaysian (Indian)	Egyptian
rr (dce/dce)	~15%	3-7%	<1%	76.6% (among RhD negative)	3.38%	47.8%	13.86%
rr" (dce/dcE)	<1%	Data not readily available	Data not readily available	Data not readily available	0.61%	Data not readily available	Data not readily available
r"r" (dcE/dcE)	<1%	Data not readily available	Data not readily available	Data not readily available	Data not readily available	Data not readily available	Data not readily available

Note: The G-negative phenotype arises from the absence of both D and C antigens. The 'rr' genotype is the most common cause of the G-negative phenotype. Data is compiled from multiple sources and represents approximate frequencies.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The cornerstone of G antigen investigation is the serological differentiation of anti-G from anti-D and anti-C. This is most commonly achieved through differential adsorption and elution techniques.

Differential Adsorption and Elution for Anti-G Identification

This procedure is critical when a patient's serum appears to contain both anti-D and anti-C, especially in the context of pregnancy, to determine the necessity of Rh immune globulin (RhIG) prophylaxis.

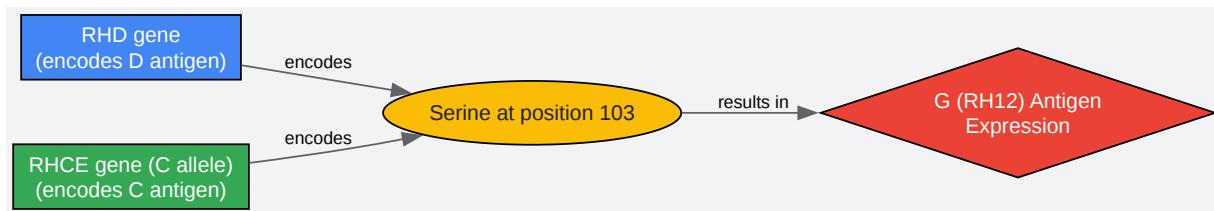
Objective: To determine if the reactivity is due to anti-G, a combination of anti-D and anti-C, or all three antibodies.

Materials:

- Patient's serum or plasma
- D-positive, C-negative (e.g., R2R2 or cDE/cDE) red blood cells
- D-negative, C-positive (e.g., r'r or Cde/cde) red blood cells
- D-negative, C-negative (e.g., rr or cde/cde) red blood cells for control
- Saline
- LISS (Low Ionic Strength Saline)
- Anti-human globulin (AHG) reagent
- Elution kit (e.g., acid elution kit)
- Test tubes
- Centrifuge
- Incubator (37°C)

Procedure:

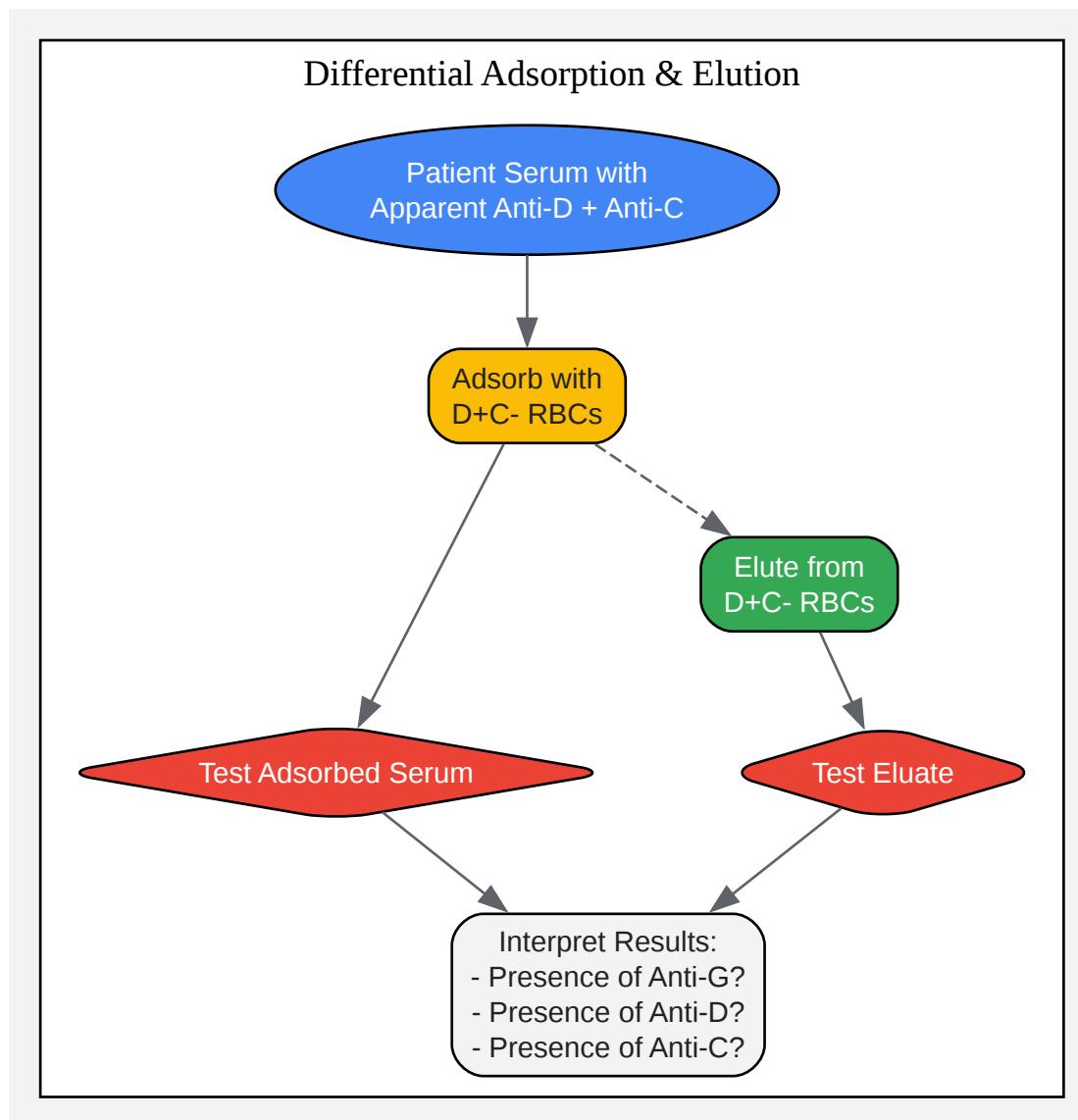
- Initial Antibody Panel: Perform a standard antibody identification panel to confirm the apparent anti-D and anti-C reactivity.
- First Adsorption:
 - Incubate the patient's serum with D-positive, C-negative red blood cells. This step will adsorb any anti-D and/or anti-G present in the serum.
 - Separate the adsorbed serum from the red blood cells by centrifugation.
- Testing the Adsorbed Serum:
 - Test the adsorbed serum against a panel of cells, including D-positive, C-negative and D-negative, C-positive cells.


- Interpretation: If the reactivity with D-positive, C-negative cells is eliminated, it confirms the adsorption of anti-D and/or anti-G. If reactivity with D-negative, C-positive cells remains, it suggests the presence of anti-C.
- Elution from First Adsorption:
 - Perform an elution on the D-positive, C-negative red blood cells used for the first adsorption.
 - Test the eluate against a panel of cells.
 - Interpretation: Reactivity of the eluate with both D-positive, C-negative and D-negative, C-positive cells is indicative of anti-G. Reactivity only with D-positive, C-negative cells suggests anti-D.
- Second Adsorption (for confirmation):
 - A second aliquot of the patient's serum can be adsorbed with D-negative, C-positive red blood cells. This will adsorb anti-C and/or anti-G.
 - Test the adsorbed serum. The absence of reactivity with D-negative, C-positive cells confirms adsorption. Remaining reactivity with D-positive, C-negative cells indicates the presence of anti-D.
- Elution from Second Adsorption:
 - Perform an elution from the D-negative, C-positive red blood cells.
 - Test the eluate. Reactivity with both D-positive, C-negative and D-negative, C-positive cells further confirms the presence of anti-G.

Molecular Genotyping

Polymerase Chain Reaction (PCR) with sequence-specific primers (SSP) or Restriction Fragment Length Polymorphism (RFLP) can be used to determine the patient's RHD and RHCE genotypes.^[5] This can predict the presence or absence of the G antigen and is particularly useful in complex cases or for donor screening.

Visualizations


Logical Relationship of G Antigen Expression

[Click to download full resolution via product page](#)

Caption: Molecular basis of G antigen expression.

Experimental Workflow for Anti-G Identification

[Click to download full resolution via product page](#)

Caption: Workflow for serological identification of anti-G.

Clinical Significance

The primary clinical importance of the G antigen lies in its ability to elicit the production of anti-G, an IgG antibody that can cross the placenta.

- Hemolytic Disease of the Fetus and Newborn (HDFN): Anti-G can cause HDFN, which can range from mild to severe.^[5] It is crucial to identify anti-G in pregnant individuals to ensure appropriate fetal monitoring.

- Hemolytic Transfusion Reactions: Anti-G can also cause delayed hemolytic transfusion reactions if a G-negative individual receives G-positive red blood cells.[4]
- Rh Immune Globulin (RhIG) Prophylaxis: The differentiation between anti-G and anti-D is critical for the management of D-negative pregnant women. If a woman has anti-G but not anti-D, she is still a candidate for RhIG to prevent the formation of anti-D.[3][10] If she has already formed anti-D, RhIG is not indicated.

Associated Signaling Pathways and Function

The Rh proteins, including those that carry the G antigen, are not known to be involved in traditional signal transduction pathways. However, they are integral components of a larger protein complex in the red blood cell membrane. This complex is thought to play a role in maintaining the structural integrity of the red blood cell and may be involved in the transport of ammonia and carbon dioxide.[11][12][13] The absence of the Rh complex, as seen in the rare Rh-null phenotype, leads to red blood cell membrane abnormalities and hemolytic anemia.[11]

Conclusion

The **RH12** (G) antigen is a testament to the intricacy of the human blood group systems. A thorough understanding of its discovery, molecular basis, and clinical implications is essential for professionals in transfusion medicine, obstetrics, and drug development. The ability to accurately identify anti-G through detailed serological and molecular techniques is paramount for patient safety and the effective management of alloimmunized individuals. Continued research into the broader functions of the Rh protein complex will further enhance our understanding of red blood cell physiology and its clinical relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. G-Wiz! Decoding the G antigen and Anti-G - Blood Bank Guy [bbguy.org]
- 3. Glossary: G Antigen - Blood Bank Guy Glossary [bbguy.org]
- 4. marketplace.aabb.org [marketplace.aabb.org]
- 5. Serological and molecular analyses of a patient with anti-G and anti-D due to alloimmunisation during her pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Molecular basis of Rh blood group system in the Malaysian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. The Rh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Rh proteins: key structural and functional components of the red cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- To cite this document: BenchChem. [The RH12 (G) Antigen: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15566486#discovery-and-history-of-the-rh12-g-antigen>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com